

Technical Support Center: Sulfo-Cy5-N3 for Flow Cytometry

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Compound of Interest

Compound Name: Sulfo-Cy5-N3

Cat. No.: B15554278

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Welcome to the technical support center for **Sulfo-Cy5-N3**. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of **Sulfo-Cy5-N3** in flow cytometry experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is **Sulfo-Cy5-N3** and what is its primary application in flow cytometry?

Sulfo-Cy5-N3 is a water-soluble fluorescent dye belonging to the cyanine family. It contains a sulfonate group that enhances its water solubility, making it ideal for biological applications in aqueous buffers.[1][2] The key feature of **Sulfo-Cy5-N3** is the presence of an azide (-N3) group, which allows it to be used in "click chemistry" reactions.[3]

In flow cytometry, **Sulfo-Cy5-N3** is used to fluorescently label cells or specific biomolecules within cells that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group. This specific labeling allows for the detection and quantification of the labeled targets.

Q2: What are the spectral properties of **Sulfo-Cy5-N3**?

It is crucial to match the excitation laser and emission filter of your flow cytometer with the spectral properties of **Sulfo-Cy5-N3** for optimal signal detection.

Property	Wavelength (nm)
Excitation Maximum	~642 - 646 nm[1][3][4]
Emission Maximum	~662 - 670 nm[1][3][4]

Q3: How should **Sulfo-Cy5-N3** be stored and handled?

Proper storage and handling are critical to maintain the dye's performance.

- **Storage:** Store the lyophilized powder at -20°C in the dark.[2] Once reconstituted, it is recommended to aliquot and store at -20°C or -80°C, protected from light.[4] Avoid repeated freeze-thaw cycles.[5]
- **Reconstitution:** Reconstitute the dye in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[6] For purely aqueous conditions, its high water solubility allows for reconstitution in buffer.[2]
- **Stability:** The compound is unstable in solution, so it is recommended to use freshly prepared solutions for the best results.[4][6]

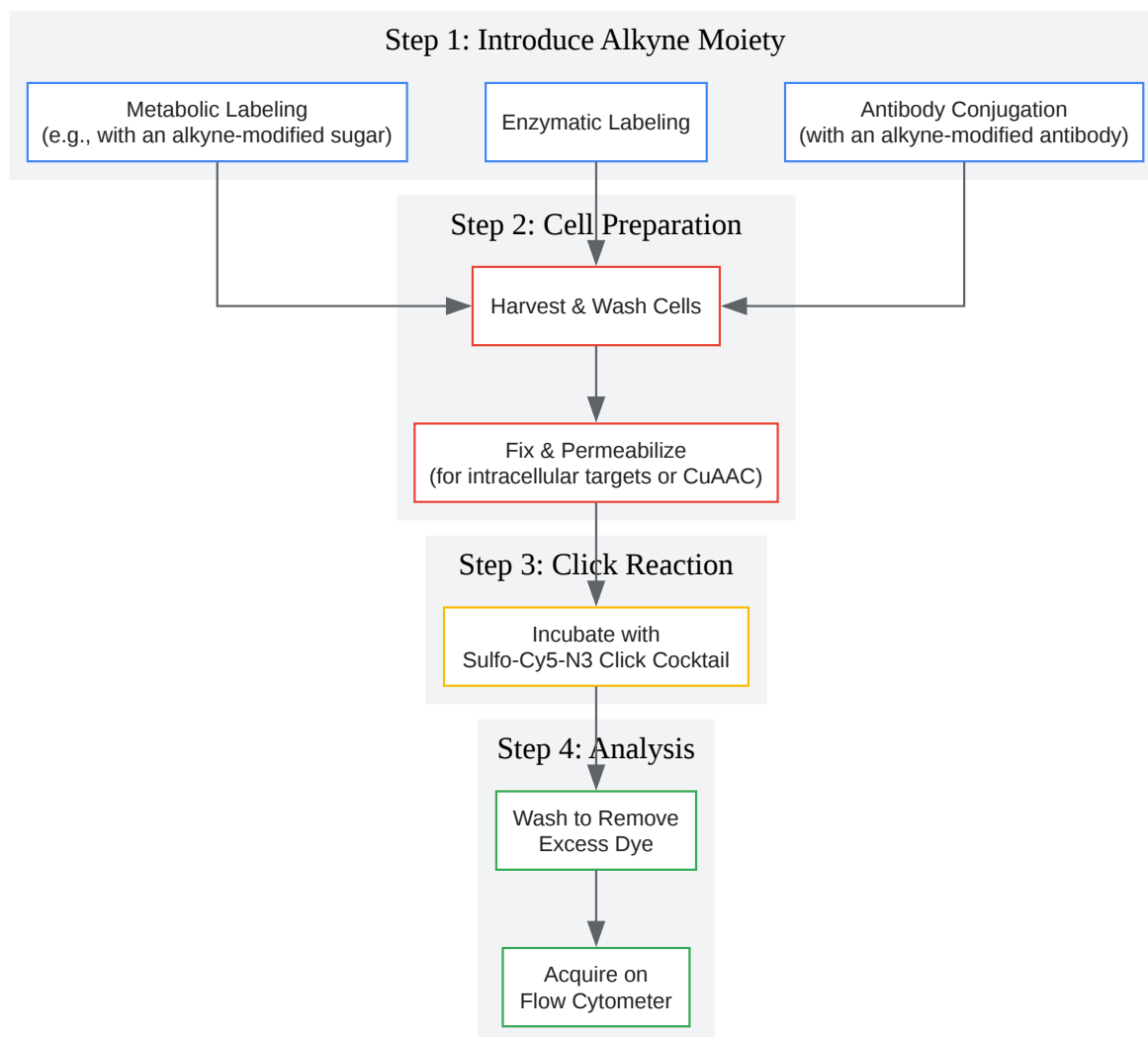
Experimental Design & Protocol

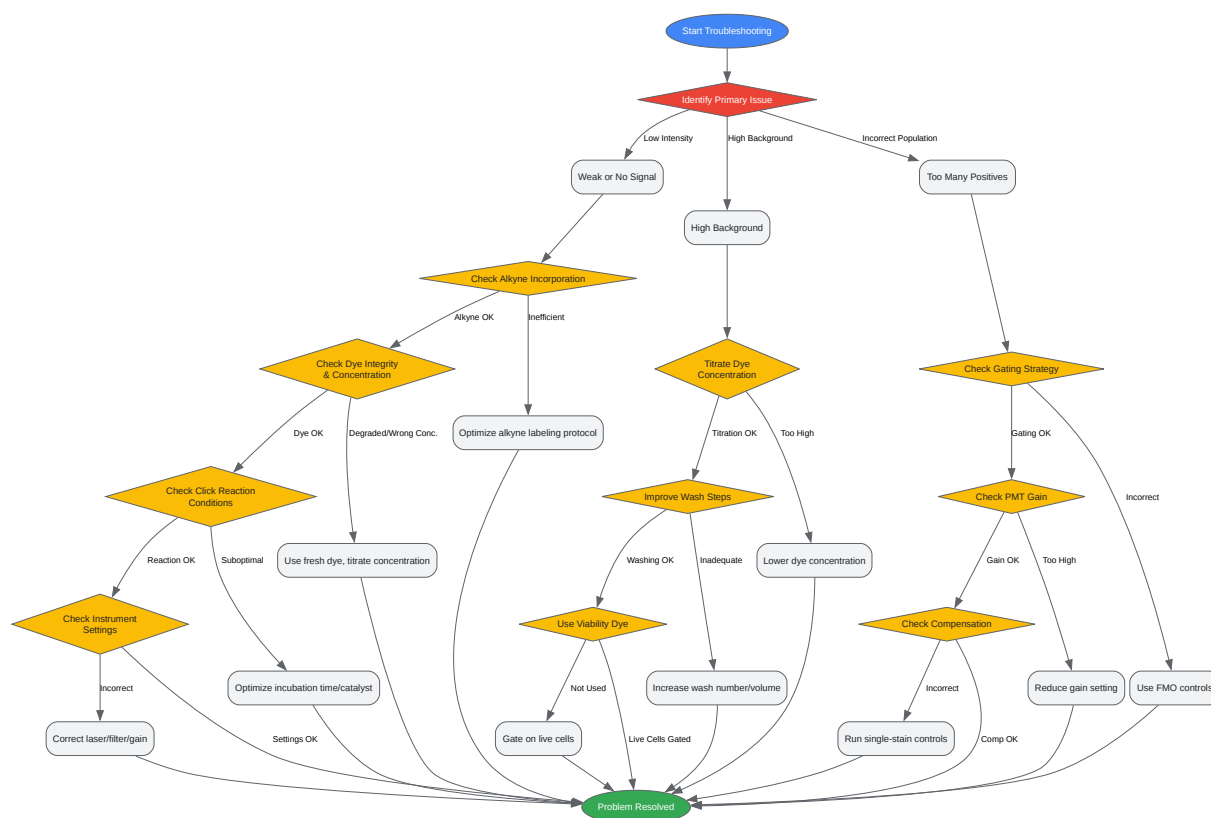
Q4: What are the different "click chemistry" methods I can use with **Sulfo-Cy5-N3**?

Sulfo-Cy5-N3, with its azide group, can be used in two main types of click chemistry reactions:

- **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I). It is important to note that the copper catalyst can be toxic to cells, so this method is typically used with fixed and permeabilized cells.[7]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. [3][8] This method is bioorthogonal and can be used for live-cell labeling as it does not require a cytotoxic copper catalyst.[8][9]

Experimental Workflow: Cell Labeling with Sulfo-Cy5-N3 via Click Chemistry





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